molecular formula C13H14O2 B14256558 4-Hydroxy-4-methyl-1-(4-methylphenyl)pent-2-yn-1-one CAS No. 183898-70-6

4-Hydroxy-4-methyl-1-(4-methylphenyl)pent-2-yn-1-one

Cat. No.: B14256558
CAS No.: 183898-70-6
M. Wt: 202.25 g/mol
InChI Key: VLJUQYPVLQKPQX-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methyl-1-(4-methylphenyl)pent-2-yn-1-one is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and a phenyl group attached to a pent-2-yn-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-methyl-1-(4-methylphenyl)pent-2-yn-1-one typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a methyl group followed by the introduction of a hydroxyl group through a controlled oxidation process. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-methyl-1-(4-methylphenyl)pent-2-yn-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction can produce various alcohols.

Scientific Research Applications

4-Hydroxy-4-methyl-1-(4-methylphenyl)pent-2-yn-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-methyl-1-(4-methylphenyl)pent-2-yn-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-methyl-2-pentanone: Similar in structure but lacks the phenyl group.

    4-Hydroxy-4-methyl-2-butanone: Another similar compound with a shorter carbon chain.

    4-Hydroxy-4-methyl-2-hexanone: Similar but with a longer carbon chain.

Uniqueness

4-Hydroxy-4-methyl-1-(4-methylphenyl)pent-2-yn-1-one is unique due to the presence of both a phenyl group and a hydroxyl group on a pent-2-yn-1-one backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

183898-70-6

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

4-hydroxy-4-methyl-1-(4-methylphenyl)pent-2-yn-1-one

InChI

InChI=1S/C13H14O2/c1-10-4-6-11(7-5-10)12(14)8-9-13(2,3)15/h4-7,15H,1-3H3

InChI Key

VLJUQYPVLQKPQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C#CC(C)(C)O

Origin of Product

United States

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